N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is notable for its complex structure, which includes a benzylpiperazine moiety and a dimethoxyindole carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxy Groups: Methoxylation of the indole core is achieved using methanol and a suitable catalyst, such as sulfuric acid.
Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the indole derivative reacts with an appropriate amine.
Formation of the Benzylpiperazine Moiety: Benzylpiperazine is synthesized separately through the reaction of piperazine with benzyl chloride.
Coupling of the Benzylpiperazine and Indole Derivatives: The final step involves coupling the benzylpiperazine moiety with the indole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research has focused on its potential therapeutic effects. Studies have investigated its role as an antimicrobial, anticancer, and neuroprotective agent. Its ability to cross the blood-brain barrier makes it particularly interesting for neurological applications.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the indole core can bind to various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to its dual functional groups (benzylpiperazine and dimethoxyindole carboxamide)
Properties
Molecular Formula |
C24H28N4O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O4/c1-31-20-8-9-21(32-2)23-18(20)14-19(26-23)24(30)25-15-22(29)28-12-10-27(11-13-28)16-17-6-4-3-5-7-17/h3-9,14,26H,10-13,15-16H2,1-2H3,(H,25,30) |
InChI Key |
SGUQYEVQVBAVER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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